N-(4-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Description
N-(4-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
A study highlighted the synthesis of analogues with potential dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide synthesis and cellular proliferation. The compounds, including structures similar to N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, showed significant potency, suggesting their potential as therapeutic agents against cancer and other diseases reliant on nucleotide biosynthesis pathways (Gangjee et al., 2008).
Molecular Structure and Interaction Studies
Research on the crystal structures of related compounds demonstrates the importance of molecular conformation in understanding the interactions and stability of such molecules. These studies provide a foundation for designing drugs with optimized pharmacokinetic properties by examining how structural features influence molecular behavior and binding to biological targets (Subasri et al., 2016).
Antiviral Applications and Molecular Docking
Another investigation focused on the antiviral properties of similar molecules, especially against SARS-CoV-2. Through spectroscopic analysis and molecular docking studies, researchers found that these compounds could potentially inhibit the COVID-19 virus, showcasing the compound's potential in developing treatments for emerging infectious diseases (Mary et al., 2020).
Materials Science Application
In materials science, derivatives of such compounds have been explored for creating transparent aromatic polyimides with high refractive indices and small birefringence, demonstrating the compound's utility beyond pharmaceuticals into advanced materials engineering (Tapaswi et al., 2015).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-16-6-8-17(9-7-16)14-30-25(32)24-23(20-4-2-3-5-21(20)33-24)29-26(30)34-15-22(31)28-19-12-10-18(27)11-13-19/h2-13H,14-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNZEGLBOGQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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